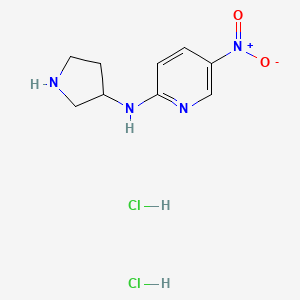

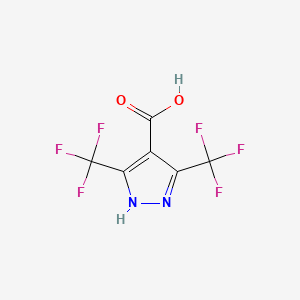

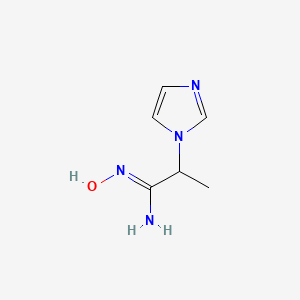

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

概要

説明

科学的研究の応用

Synthesis and Biological Applications

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are significant in the field of organic chemistry, serving as scaffolding structures in heterocyclic compounds due to their diverse biological activities. These activities span across antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives and their biological applications are well-documented, providing valuable insights for scientists in medicinal chemistry (Cetin, 2020).

Anti-inflammatory and Antibacterial Properties

Specifically, derivatives like trifluoromethylpyrazoles have garnered attention, particularly as anti-inflammatory and antibacterial agents. The positioning of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review encapsulates the importance of trifluoromethylpyrazoles in these domains, providing a comprehensive overview for medicinal chemists aiming to develop novel agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Polymeric Applications

In the realm of polymer chemistry, divalent metal salts of p-aminobenzoic acid, which relate structurally to the compound , are utilized as precursors for the synthesis of ionic polymers. These polymers, into which metal is integrally incorporated, exhibit diverse functionalities and are used in creating a variety of polyureas and polyurethane-ureas through polyaddition reactions. Moreover, metal-containing cured resins derived from these salts demonstrate exceptional impact strength, underscoring their potential in advanced technological applications (Matsuda, 1997).

Environmental Biodegradability

On an environmental note, the biodegradability of polyfluoroalkyl chemicals, which include derivatives similar to this compound, is a critical area of study. These chemicals, potential precursors to persistent and toxic perfluoroalkyl acids, undergo microbial degradation in various environmental settings. Understanding the pathways, half-lives, and degradation intermediates of these compounds is vital for assessing their environmental fate and impact (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)aniline”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are drug-resistant bacteria . This compound has been synthesized as a potent growth inhibitor of planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) .

Mode of Action

It’s known that the compound interacts with its bacterial targets, inhibiting their growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria .

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their death or growth inhibition .

Pharmacokinetics

It’s known that the compound is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Result of Action

The result of the action of this compound is the inhibition of the growth of drug-resistant bacteria . The compound has been found to be bactericidal and potent against MRSA persisters . Some compounds are also potent against S. aureus biofilms .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that the compound’s action can be influenced by the hydrophobicity of its environment .

特性

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O2/c7-5(8,9)2-1(4(15)16)3(14-13-2)6(10,11)12/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWATELKMKWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207661 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1335234-35-9 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its significance in material science?

A1: this compound (H2-tfpc) is an organic ligand containing a pyrazole ring functionalized with a carboxylic acid group and two trifluoromethyl groups. [, ] This specific arrangement of functional groups allows H2-tfpc to act as a bridging ligand, coordinating to metal ions and facilitating the formation of extended frameworks known as Metal-Organic Frameworks (MOFs). [, ]

Q2: How does the structure of MOFs synthesized using this compound contribute to their gas adsorption properties?

A2: The research highlights the synthesis of two MOFs using H2-tfpc as a building block: CFA-15 and CFA-13. [, ] In both cases, the rigid structure of H2-tfpc leads to the formation of porous 3D frameworks. [, ] The presence of channels within these frameworks allows for the adsorption of gas molecules. Specifically, CFA-15 exhibits the ability to adsorb CO2 and NO. [] Interestingly, CFA-13 demonstrates selective gas binding, with Cu(I) sites preferentially binding CO and Cu(II) sites showing selectivity towards NH3. [] This selectivity highlights the potential of these materials for applications in gas separation and purification.

Q3: What are the future research directions for this compound-based MOFs?

A3: Further research on H2-tfpc-based MOFs could focus on fine-tuning the pore size and functionality to enhance selectivity for specific gases. Additionally, exploring the catalytic properties of these MOFs, particularly considering the presence of accessible metal sites in CFA-15, could be a promising avenue for future studies. [] Investigating the long-term stability and potential environmental impact of these materials will be crucial for their practical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)

![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)